REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(#N)C>[Br:1][C:2]1[C:3]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)Cl
|
Name
|
|
Quantity
|
4.73 mL
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The batch is stirred for 3 days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
finally concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The remaining residue is purified by chromatography (hexane/ethyl acetate: 3:1 plus 1% triethylamine)
|
Type
|
CUSTOM
|
Details
|
4.94 g (17.4 mmol, corresponding to 33% of theory) of the product is obtained
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |